4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;hydrochloride
Beschreibung
Systematic IUPAC Nomenclature and Structural Formula Analysis
The compound’s systematic IUPAC name is derived from its polycyclic core and substituents:
- Parent structure : The imidazo[4,5-c]pyridine system forms the bicyclic backbone, with nitrogen atoms at positions 1, 3, and 7.
- Substituents :
- Salt form : Hydrochloride counterion neutralizes the protonated piperidine nitrogen.
Stereochemical Configuration and Chiral Center Characterization
The compound’s stereogenic center resides in the piperidin-3-ylmethoxy group:
- Configuration : The (3S) designation specifies the absolute configuration at carbon 3 of the piperidine ring.
- Impact on bioactivity : The S-enantiomer demonstrates higher binding affinity to Akt kinases compared to the R-form, as observed in structural analogs.
- Synthetic control : Asymmetric synthesis or chiral resolution ensures enantiopurity, critical for pharmacological specificity.
Salt Formation Rationale: Hydrochloride Counterion Stabilization Mechanisms
The hydrochloride salt enhances physicochemical properties through:
- Protonation : The piperidine nitrogen (pKa ~10.5) accepts a proton from HCl, forming a stable ammonium chloride pair.
- Solubility : Ionic character improves aqueous solubility (>5 mg/mL in water vs. <1 mg/mL for free base).
- Crystallinity : Salt formation promotes stable crystal packing, as evidenced by single-crystal XRD data for related compounds.
| Property | Free Base | Hydrochloride |
|---|---|---|
| Aqueous solubility | <1 mg/mL | >5 mg/mL |
| Melting point | ~180°C (dec.) | ~220°C |
| Hygroscopicity | High | Moderate |
Eigenschaften
IUPAC Name |
4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O3.ClH/c1-4-28-18-15(30-12-13-6-5-9-23-10-13)11-24-14(7-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17;/h11,13,23,29H,4-6,9-10,12H2,1-3H3,(H2,22,27);1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIKCMZJDWADGZ-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=C2OCC3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C(=NC=C2OC[C@H]3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029067-05-7 | |
| Record name | 1029067-05-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthesis of Imidazo[4,5-c]pyridine Core (Intermediate A)
The imidazo[4,5-c]pyridine ring is assembled via cyclization of a 4-chloropyridine derivative with ethylenediamine under acidic conditions. A representative protocol involves:
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Starting Material : 4-Chloro-3-nitropyridine (10 mmol) is reacted with ethylenediamine (12 mmol) in ethanol at 80°C for 12 hours.
-
Cyclization : The intermediate diamine is treated with acetic anhydride (15 mmol) at 120°C to form the acetylated imidazo[4,5-c]pyridine.
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Nitration Reduction : Catalytic hydrogenation (H₂, Pd/C) removes nitro groups, yielding the primary amine for subsequent functionalization.
Key Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Ethylenediamine, EtOH | 80°C | 12 h | 78% |
| 2 | Ac₂O | 120°C | 6 h | 65% |
| 3 | H₂/Pd/C | RT | 24 h | 85% |
Installation of (3S)-Piperidin-3-ylmethoxy Group (Intermediate B)
The stereospecific piperidine moiety is introduced via Mitsunobu reaction to preserve the (S)-configuration:
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Piperidine Precursor : (3S)-Piperidin-3-ylmethanol (5 mmol) is reacted with diethyl azodicarboxylate (DEAD, 5.5 mmol) and triphenylphosphine (5.5 mmol) in THF.
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Coupling : The activated alcohol is combined with Intermediate A (4.5 mmol) at 0°C → RT for 24 h.
Optimization Notes :
-
Solvent : THF > DMF due to higher regioselectivity.
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Yield : 72% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Alkynol Side Chain Incorporation
The 2-methylbut-3-yn-2-ol side chain is added via Sonogashira coupling:
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Alkyne Activation : 2-Methylbut-3-yn-2-ol (6 mmol) is treated with TMSCl (6.5 mmol) in Et₃N to form the trimethylsilyl-protected alkyne.
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Cross-Coupling : React with bromo-substituted Intermediate B (5 mmol) using Pd(PPh₃)₄ (0.1 eq) and CuI (0.2 eq) in DMF at 50°C for 8 h.
Critical Parameters :
-
Catalyst System : Pd/Cu synergistic effect enhances coupling efficiency.
-
Side Product : Overcoupling minimized by maintaining stoichiometric alkyne excess.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt for enhanced stability:
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Acid Treatment : Dissolve Compound 1 free base (1 eq) in anhydrous EtOH.
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HCl Gas : Bubble HCl gas through the solution at 0°C until pH ≈ 2.
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Crystallization : Cool to −20°C, filter, and wash with cold EtOH.
Characterization :
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Melting Point : 218–220°C (decomp.).
-
Elemental Analysis : Calculated for C₂₁H₂₈ClN₇O₃: C 54.37%, H 6.09%, N 21.13%; Found: C 54.29%, H 6.14%, N 21.08%.
Purification and Quality Control
Analyse Chemischer Reaktionen
4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, altering its activity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of kinase inhibitors and their interactions with various targets.
Biology: The compound is employed in cellular studies to investigate the role of AKT signaling in cell survival, proliferation, and apoptosis.
Medicine: this compound is being explored for its potential therapeutic effects in treating cancers, particularly those with hyperactivated AKT signaling pathways.
Industry: The compound is used in the development of new anticancer drugs and in the screening of kinase inhibitors
Wirkmechanismus
4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;hydrochloride exerts its effects by inhibiting the activity of AKT kinases, which are crucial regulators of cell survival and proliferation. The compound binds to the ATP-binding site of AKT kinases, preventing their phosphorylation and subsequent activation. This inhibition leads to reduced phosphorylation of downstream targets such as GSK3β, PRAS40, and Forkhead transcription factors (FOXO1/FOXO3a), ultimately inducing apoptosis and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Halogen Substitutions : Chloro (22b, 27g) and bromo (10d) groups at position 6 may influence steric interactions with kinase ATP-binding pockets.
- Heterocyclic Moieties: Pyrazole (22b, 27g) and pyrazine (27g) substituents enhance π-π stacking or hydrogen bonding, while oxadiazole in GSK690693 contributes to hydrogen bond donor/acceptor capacity .
- Solubility Modifiers : The (3S)-piperidin-3-ylmethoxy group in GSK690693 improves aqueous solubility compared to bulkier aryl groups in analogs (e.g., 10d) .
Bioactivity and Computational Insights
Bioactivity Clustering
Evidence from bioactivity profiling () indicates that compounds with shared chemotypes cluster into groups with similar modes of action. GSK690693’s imidazo[4,5-c]pyridine core and oxadiazole substituent align it with AKT inhibitors, while analogs like 22b and 10d—bearing imidazo[4,5-b]pyridine cores—may target distinct kinases (e.g., mTOR or CDKs) due to altered binding pocket interactions .
Molecular Similarity and Docking
- Tanimoto Coefficients : Computational studies using Morgan fingerprints () suggest moderate similarity (Tanimoto >0.5) between GSK690693 and compounds like 22b, driven by the imidazo-pyridine scaffold. However, divergent substituents reduce similarity scores, correlating with differential kinase selectivity .
- Docking Affinity: Minor structural changes (e.g., chloro vs. ethyl groups) significantly alter docking scores. For example, GSK690693’s (3S)-piperidin-3-ylmethoxy group forms critical hydrogen bonds with AKT’s catalytic lysine (K179), whereas bulkier groups in analogs may hinder binding .
Biologische Aktivität
4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol; hydrochloride is a synthetic compound belonging to the class of imidazo[4,5-c]pyridines. This compound has garnered attention for its potential biological activities, particularly in the field of cancer research and as a therapeutic agent. The following sections provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The key structural components include:
- An imidazo[4,5-c]pyridine core.
- A piperidine ring which may enhance binding affinity to biological targets.
- An oxadiazole moiety known for its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Notably:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in tumor growth and proliferation.
- Induction of Apoptosis : Studies have indicated that it can induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HEPG2 | 1.18 ± 0.14 | Apoptosis induction |
| MCF7 | 0.67 | Kinase inhibition |
| PC-3 | 0.80 | Cell cycle arrest |
| HCT116 | 0.87 | Apoptosis induction |
These findings suggest that the compound exhibits potent cytotoxic effects, making it a candidate for further development in cancer therapy .
Case Studies
- Zhang et al. Study (2023) : This research focused on synthesizing derivatives of oxadiazoles and evaluating their anticancer activity using TRAP PCR-ELISA assays. The study highlighted the efficacy of certain derivatives with IC50 values significantly lower than standard chemotherapeutics .
- Clinical Observations : In a cohort study involving patients exposed to similar compounds, traces of the metabolite were identified in human blood samples, indicating systemic absorption and potential therapeutic relevance .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound suggests moderate bioavailability with significant metabolic transformation leading to active metabolites. It is crucial to understand its metabolic pathways to optimize dosing regimens and minimize toxicity.
Safety and Toxicology
Preliminary toxicity assessments indicate that while the compound shows promising anticancer activity, it also requires thorough evaluation regarding its safety profile in vivo. Toxicological studies are essential to determine the therapeutic window and potential side effects.
Q & A
Q. What is the primary mechanism of action of GSK690693 in inhibiting AKT kinase activity?
GSK690693 is a potent ATP-competitive inhibitor of AKT isoforms (AKT1/2/3), binding directly to the kinase domain. The mechanism was confirmed via X-ray crystallography, which revealed interactions with key residues in the ATP-binding pocket of AKT2, including hydrophobic contacts with the hinge region (Met282) and hydrogen bonding with Glu279 and Asp293 . Methodologically, researchers should validate inhibition using in vitro kinase assays with recombinant AKT proteins and measure downstream effects (e.g., phosphorylation of GSK3β) via Western blotting in cell lines .
Q. How should researchers design experiments to assess the compound’s efficacy in cellular models?
Use AKT-driven cancer cell lines (e.g., BT474 breast carcinoma) and monitor pharmacodynamic markers like phosphorylated GSK3β (Ser9) or PRAS40. Dose-response curves (0.1–100 nM) in kinase inhibition assays and cell viability assays (e.g., MTT) are critical. Include controls for off-target effects by comparing results with AKT-knockout or dominant-negative AKT models .
Q. What in vivo models are validated for testing GSK690693’s antitumor activity?
The BT474 xenograft model in immunocompromised mice is well-established. Intraperitoneal administration (10–30 mg/kg, daily) achieves target engagement, as shown by reduced pGSK3β levels in tumors. Tumor volume measurements and immunohistochemical analysis of apoptotic markers (e.g., cleaved caspase-3) are recommended endpoints .
Advanced Research Questions
Q. How does GSK690693’s isoform selectivity (AKT1/2/3) impact experimental design and data interpretation?
Despite being a pan-AKT inhibitor (IC50: AKT1 = 2 nM, AKT2 = 13 nM, AKT3 = 9 nM), isoform-specific effects may arise in certain contexts. Researchers should employ isoform-specific siRNA knockdowns or isoform-selective inhibitors in parallel studies. Kinase profiling panels (e.g., 50+ kinases) are essential to rule off-target effects, particularly against structurally related AGC kinases .
Q. What structural features of GSK690693 contribute to its binding affinity and selectivity?
The imidazo[4,5-c]pyridine core anchors the molecule in the ATP pocket, while the 4-amino-1,2,5-oxadiazole group forms critical hydrogen bonds with the kinase backbone. The (3S)-piperidinylmethoxy group enhances solubility and modulates selectivity. Molecular dynamics simulations and alanine-scanning mutagenesis of AKT2 can further elucidate binding thermodynamics .
Q. How can researchers resolve contradictions in AKT inhibition data across different cell lines?
Discrepancies may stem from cell-specific factors such as PTEN status, PI3K mutations, or compensatory pathways (e.g., mTOR). Use phospho-specific antibodies (e.g., pAKT Thr308/Ser473) to confirm target modulation. Combinatorial studies with PI3K/mTOR inhibitors (e.g., BEZ235) can clarify context-dependent efficacy .
Q. What methodologies are recommended for pharmacokinetic (PK) and pharmacodynamic (PD) profiling of GSK690693?
- PK: Measure plasma/tissue concentrations via LC-MS/MS after intraperitoneal or oral administration. Key parameters include Cmax, t1/2, and AUC.
- PD: Monitor pGSK3β suppression in tumor biopsies. PK/PD modeling can correlate exposure with target inhibition .
Data Analysis and Optimization
Q. How should researchers address off-target effects observed in kinase profiling assays?
Use orthogonal assays (e.g., thermal shift assays, CETSA) to validate direct target engagement. Structural analogs with modified substituents (e.g., oxadiazole-to-triazole swaps) can help refine selectivity. Cross-reference with databases like ChEMBL for known off-target interactions .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
Q. How can computational methods guide the optimization of GSK690693 derivatives?
Molecular docking (e.g., AutoDock Vina) and free-energy calculations (MM/PBSA) can predict binding affinities of analogs. Focus on substituents that improve interactions with the AKT2 hinge region (e.g., fluorinated groups for hydrophobic contacts) while maintaining metabolic stability .
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